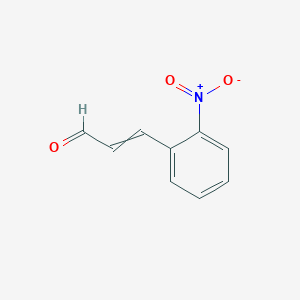

3-(2-nitrophenyl)prop-2-enal

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The primary method for synthesizing 3-(2-nitrophenyl)prop-2-enal involves the reaction of o-nitrobenzaldehyde with acrolein. This reaction typically occurs in the presence of a base, such as sodium hydroxide, and a suitable solvent like ethanol. The reaction conditions include maintaining a temperature range of 50-60°C and stirring the mixture for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where o-nitrobenzaldehyde and acrolein are continuously fed into the reactor along with a base catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously extracted and purified.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-nitrophenyl)prop-2-enal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-(2-nitrophenyl)prop-2-enoic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, leading to the formation of 3-(2-aminophenyl)prop-2-enal.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Hydrogen gas with a palladium catalyst under mild pressure and temperature conditions.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 3-(2-nitrophenyl)prop-2-enoic acid.

Reduction: 3-(2-aminophenyl)prop-2-enal.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

3-(2-nitrophenyl)prop-2-enal serves as a crucial intermediate in the synthesis of more complex organic molecules. It is employed in:

- Building Blocks : Used in the preparation of various pharmaceuticals and agrochemicals.

- Functionalization : The nitro group can be reduced or substituted, leading to a wide range of derivatives with tailored properties.

Research indicates that this compound exhibits notable biological activities, including:

- Anticancer Properties : Studies have demonstrated its efficacy against various cancer cell lines. For instance, derivatives of this compound have shown significant cytotoxic effects on breast cancer (MCF-7 and MDA-MB-231) and colon cancer (DLD-1) cell lines .

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| MCF-7 | 1.57 | 13.3 | Not reported |

| MDA-MB-231 | 1.0 | 10.0 | Not reported |

| DLD-1 | 0.5 | 8.0 | Not reported |

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens, including Gram-positive and Gram-negative bacteria .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential as a drug candidate:

- Drug Development : Its derivatives are being explored for their ability to inhibit specific cancer pathways and for their role in the development of new therapeutic agents targeting SARS-CoV-2 protease .

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of several derivatives of this compound against a panel of 60 tumor cell lines using the National Cancer Institute's protocols. Results indicated that compounds derived from this enal exhibited significant growth inhibition across multiple cancer types, particularly leukemia and breast cancers .

Case Study 2: Antimicrobial Efficacy

Another research project focused on synthesizing metal complexes of hydrazones derived from this compound. These complexes demonstrated enhanced antibacterial properties compared to their parent compounds, highlighting the importance of coordination chemistry in improving biological activity .

Mécanisme D'action

The mechanism of action of 3-(2-nitrophenyl)prop-2-enal involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also form adducts with nucleophiles in biological systems, affecting cellular pathways and functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-nitrophenyl)prop-2-enal: Similar structure but with the nitro group in the para position.

3-(2-aminophenyl)prop-2-enal: Reduction product of 3-(2-nitrophenyl)prop-2-enal.

3-(2-chlorophenyl)prop-2-enal: Similar structure with a chlorine substituent instead of a nitro group.

Uniqueness

This compound is unique due to the position of the nitro group, which significantly influences its chemical reactivity and biological activity. The ortho position of the nitro group allows for specific interactions and reactions that are not possible with other positional isomers.

Activité Biologique

3-(2-Nitrophenyl)prop-2-enal, a compound featuring a nitro group ortho to a phenyl ring, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article details its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound can be synthesized through the reaction of o-nitrobenzaldehyde with acrolein in the presence of a base like sodium hydroxide. The reaction typically occurs at temperatures between 50-60°C for several hours, ensuring complete conversion of reactants. The compound's structure is characterized by the presence of a reactive aldehyde group alongside the nitro substituent, which significantly influences its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Properties

Research indicates that compounds containing nitro groups exhibit significant antimicrobial activity. The nitro moiety triggers redox reactions within microbial cells, leading to toxicity and cell death. This mechanism has been explored in various studies, highlighting the potential of this compound as an effective antimicrobial agent against bacteria such as H. pylori and P. aeruginosa .

2. Anticancer Activity

The anticancer properties of this compound have been investigated in several cancer cell lines. For instance, compounds derived from similar structures have shown promising results against leukemia, colon cancer, and breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). In vitro studies have demonstrated that these compounds can inhibit cell growth at specific concentrations, with GI50 values indicating effective cytotoxicity .

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates upon reduction of the nitro group. These intermediates can interact with cellular components such as proteins and DNA, disrupting normal cellular functions and inducing apoptosis in cancer cells . The compound may also form adducts with nucleophiles in biological systems, leading to alterations in signaling pathways.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluating various derivatives of this compound revealed significant cytotoxic effects on multiple cancer cell lines. The evaluation was conducted using the National Cancer Institute's standard protocol, measuring cell viability post-treatment with varying concentrations of the compound. Results indicated that certain derivatives exhibited low toxicity towards normal human lymphocytes while effectively inhibiting tumor cell growth .

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial properties, it was found that compounds similar to this compound displayed potent activity against Gram-positive and Gram-negative bacteria. The studies employed various methods to assess minimum inhibitory concentrations (MICs), confirming the compound's potential as a lead for developing new antibacterial agents .

Comparative Analysis

| Compound | Biological Activity | Cell Lines Tested | Key Findings |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | MCF-7, MDA-MB-231 | Significant cytotoxicity with low normal cell toxicity |

| Ciminalum (p-nitro derivative) | Antimicrobial | Various tumor cell lines | Effective against leukemia and colon cancers |

| Similar Nitro Compounds | Antineoplastic | Multiple bacterial strains | Broad spectrum antimicrobial activity |

Propriétés

IUPAC Name |

3-(2-nitrophenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSMELHEXDVEDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028584 | |

| Record name | 2-Nitrocinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1466-88-2 | |

| Record name | 2-Nitrocinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1466-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrocinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.